Cas no 6485-87-6 (Silane, tris(1-methylpropoxy)-)

Silane, tris(1-methylpropoxy)- 化学的及び物理的性質

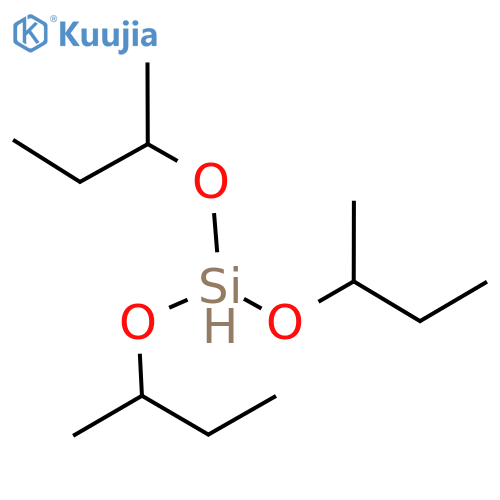

名前と識別子

-

- Silane, tri-sec-butoxy- (6CI,7CI,8CI)

- Tris(1-methylpropoxy)silane

- Tri(sec-butoxy)silane

- Silane, tris(1-methylpropoxy)-

-

- インチ: 1S/C12H28O3Si/c1-7-10(4)13-16(14-11(5)8-2)15-12(6)9-3/h10-12,16H,7-9H2,1-6H3

- InChIKey: COKLPZSYWJNYBJ-UHFFFAOYSA-N

- SMILES: C(CC)(C)O[SiH](OC(CC)C)OC(CC)C

Silane, tris(1-methylpropoxy)- 関連文献

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

Silane, tris(1-methylpropoxy)-に関する追加情報

Silane, tris(1-methylpropoxy)- (CAS No. 6485-87-6): A Comprehensive Overview in Modern Chemical Applications

Silane, tris(1-methylpropoxy)-, identified by its Chemical Abstracts Service (CAS) number 6485-87-6, is a versatile organosilicon compound that has garnered significant attention in the field of materials science and chemical manufacturing. This compound, characterized by its trialkylsilyl structure, plays a pivotal role in various industrial and research applications due to its unique chemical properties. The presence of three 1-methylpropoxy groups provides the molecule with excellent reactivity, making it an invaluable precursor in the synthesis of advanced materials.

The primary utility of Silane, tris(1-methylpropoxy)- lies in its ability to act as a coupling agent, facilitating the bonding between inorganic and organic materials. This property is particularly crucial in the production of hybrid materials, where the seamless integration of silicon-based components with other substrates is essential. Recent advancements in nanotechnology have further highlighted the importance of such silanes in the development of novel nanocomposites and coatings.

One of the most compelling aspects of Silane, tris(1-methylpropoxy)- is its role in surface modification. By reacting with silica and other metal oxides, this compound can enhance the surface properties of these materials, improving their adhesion, hydrophobicity, and thermal stability. These modifications are particularly relevant in industries such as automotive, aerospace, and electronics, where material performance under extreme conditions is paramount.

Recent research has also explored the applications of Silane, tris(1-methylpropoxy)- in biomedicine. Its ability to form stable biocompatible coatings has opened new avenues for drug delivery systems and tissue engineering. For instance, studies have demonstrated its effectiveness in creating porous silicon structures that can be used for controlled drug release. The biodegradability and low toxicity of silanes make them an attractive choice for medical applications.

In the realm of catalysis, Silane, tris(1-methylpropoxy)- has been investigated as a potential ligand in transition metal-catalyzed reactions. Its stable Si-O-Si backbone and reactive alkyl groups allow it to coordinate with various metals, enhancing catalytic efficiency. This application is particularly significant in organic synthesis, where such catalysts are used to produce complex molecules with high precision.

The synthesis of Silane, tris(1-methylpropoxy)- typically involves the reaction of trimethylchlorosilane with 1-methylethanolamine or similar nucleophiles. This process requires careful control of reaction conditions to ensure high yield and purity. The growing demand for this compound has led to advancements in synthetic methodologies, making it more accessible for industrial-scale production.

The environmental impact of using Silane, tris(1-methylpropoxy)- has also been a subject of interest. While silanes are generally considered eco-friendly due to their biodegradability and low toxicity, their production and disposal must be managed responsibly. Efforts are ongoing to develop greener synthetic routes and recycling methods for these compounds.

Future research directions for Silane, tris(1-methylpropoxy)- include exploring its potential in renewable energy technologies. For example, researchers are investigating its use as a precursor for silicon-based solar cells and batteries. The ability to tailor the properties of silanes through molecular design offers exciting possibilities for developing more efficient energy solutions.

In conclusion, Silane, tris(1-methylpropoxy)- (CAS No. 6485-87-6) is a multifaceted compound with broad applications across various industries. Its role as a coupling agent, surface modifier, and catalyst underscores its importance in modern chemical manufacturing. As research continues to uncover new uses for this compound, its significance is expected to grow even further.

6485-87-6 (Silane, tris(1-methylpropoxy)-) Related Products

- 878273-33-7((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 160409-54-1(D-(+)-Carnitine Benzyl Ester Perchlorate)

- 40196-63-2(4-(Cyclohex-1-en-1-yl)-2-methylthiophene)

- 2228212-44-8(1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one)

- 1041561-95-8(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine)

- 2757896-01-6(6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid)

- 1315366-68-7(2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione)

- 949570-72-3(8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one)

- 497061-05-9(2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione)

- 901222-78-4(N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)